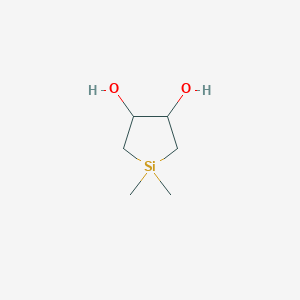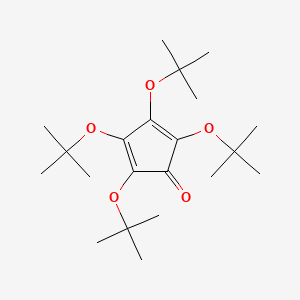
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C33H30O2. This compound is known for its unique structure, which includes four tert-butoxy groups attached to a cyclopentadienone ring. It is a rare and specialized chemical often used in advanced research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The tert-butoxy groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound is limited due to its specialized nature. when produced, it involves large-scale Diels-Alder reactions followed by purification processes such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclopentadienone derivatives.
Substitution: Various substituted cyclopentadienones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its reactive cyclopentadienone core. The tert-butoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved often include cycloaddition and substitution mechanisms, leading to the formation of various products.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: Another cyclopentadienone derivative with phenyl groups instead of tert-butoxy groups.
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: Similar structure but with phenyl groups, used in different applications.
Uniqueness
2,3,4,5-Tetra-tert-butoxycyclopenta-2,4-dien-1-one is unique due to its tert-butoxy groups, which provide distinct steric and electronic properties. These properties make it suitable for specific reactions and applications that other cyclopentadienone derivatives may not be able to achieve.
Propiedades
Número CAS |
84890-11-9 |
|---|---|
Fórmula molecular |
C21H36O5 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2,3,4,5-tetrakis[(2-methylpropan-2-yl)oxy]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C21H36O5/c1-18(2,3)23-14-13(22)15(24-19(4,5)6)17(26-21(10,11)12)16(14)25-20(7,8)9/h1-12H3 |
Clave InChI |
SRKCKRMVERVVHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C(=O)C(=C1OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)

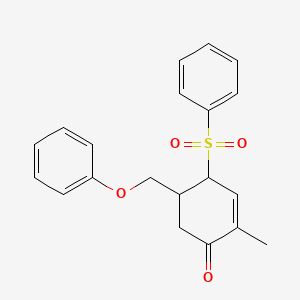
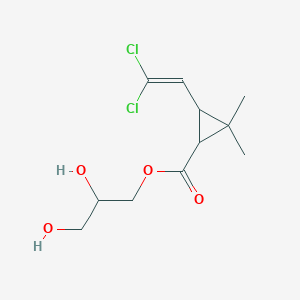

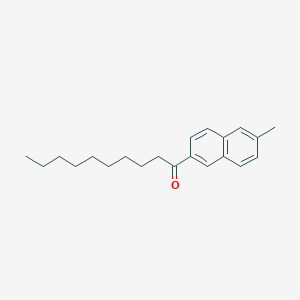

![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)



